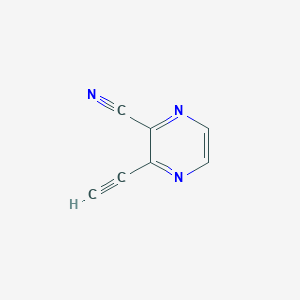

3-Ethynylpyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-ethynylpyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3/c1-2-6-7(5-8)10-4-3-9-6/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVAJJFUSJRZCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=CN=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis: 3-Chloropyrazine-2-carbonitrile

The synthesis of 3-ethynylpyrazine-2-carbonitrile typically begins with the preparation of 3-chloropyrazine-2-carbonitrile, a key intermediate that allows further functionalization at the 3-position of the pyrazine ring.

- The reaction involves the chlorination of 3-hydroxy-pyrazine-2-carboxamide using phosphorus oxychloride in the presence of a sterically hindered base (diisopropylethylamine) to afford 3-chloropyrazine-2-carbonitrile.

- The reaction is run initially at 0°C with dropwise addition of reagents and then stirred at 90°C overnight.

- Workup includes aqueous quenching, extraction with ethyl acetate, drying, concentration, and chromatographic purification to yield a white solid product.

Introduction of the Ethynyl Group: Sonogashira Coupling

The key step to obtain this compound from 3-chloropyrazine-2-carbonitrile is the palladium-catalyzed Sonogashira cross-coupling reaction, which couples the chloro-substituted pyrazine with a terminal alkyne (acetylene derivative).

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh3)2Cl2 or Pd(PPh3)4 |

| Co-catalyst | CuI |

| Base | Triethylamine or diisopropylethylamine |

| Solvent | Tetrahydrofuran (THF), DMF, or toluene |

| Temperature | 50–80°C |

| Time | 6–24 hours |

| Alkyne Source | Trimethylsilylacetylene (followed by deprotection) or acetylene gas |

- The 3-chloropyrazine-2-carbonitrile is reacted with a terminal alkyne under Sonogashira conditions, enabling the formation of the carbon-carbon triple bond at the 3-position.

- If trimethylsilylacetylene is used, a subsequent deprotection step with a fluoride source (e.g., TBAF) is required to yield the terminal ethynyl group.

- The reaction is typically performed under inert atmosphere (nitrogen or argon) to prevent catalyst degradation.

- The base neutralizes the generated acid and facilitates the coupling.

Summary Table of Key Preparation Steps

Research Findings and Optimization Notes

- Base Selection: Diisopropylethylamine and triethylamine are preferred bases for chlorination and coupling steps due to their steric hindrance and ability to neutralize acidic byproducts without nucleophilic interference.

- Solvent Effects: Chlorobenzene and toluene are favored for chlorination reactions for their high boiling points and inertness; THF and DMF are common for coupling reactions due to their polarity and solubility properties.

- Temperature Control: Maintaining initial low temperatures (0–5°C) during reagent addition minimizes side reactions; elevated temperatures (50–90°C) promote reaction completion.

- Purification: Silica gel chromatography is standard for isolating pure intermediates and final products, ensuring removal of residual catalysts and side products.

- Yield Optimization: Use of stoichiometric excess of base and chlorinating agent improves conversion; slow addition of reagents and controlled heating enhances selectivity.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynylpyrazine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or thiols can react with the pyrazine ring under mild conditions.

Major Products Formed:

Oxidation: Formation of pyrazine-2-carboxylic acid derivatives.

Reduction: Formation of 3-ethynylpyrazine-2-amine.

Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

3-Ethynylpyrazine-2-carbonitrile has been investigated for its potential as an anticancer agent. Studies have indicated that compounds with similar pyrazine structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Case Study: Structure-Activity Relationship (SAR)

In a study focusing on structure-activity relationships, compounds related to this compound were synthesized and tested for their efficacy against cancer cell lines. The results demonstrated that modifications in the pyrazine ring could enhance anticancer activity, providing a pathway for further optimization of drug candidates .

Chemical Synthesis and Material Science

Synthesis of Heterocyclic Compounds

this compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the introduction of diverse functional groups, facilitating the development of new materials with tailored properties.

| Compound | Synthesis Method | Application |

|---|---|---|

| This compound | Reaction with acetylene and pyrazine derivatives | Intermediate for pharmaceuticals |

| Pyrazine-based polymers | Polymerization reactions involving this compound | Conductive materials |

Nanotechnology Applications

Research has shown that this compound can be utilized in the development of nanomaterials. Its incorporation into polymer matrices has resulted in enhanced mechanical and electrical properties, making it suitable for applications in sensors and electronic devices .

Agrochemical Applications

Pesticide Development

The compound's nitrogen-rich structure has potential applications in agrochemicals, particularly as a scaffold for designing new pesticides. The ability to modify the pyrazine ring offers opportunities to enhance bioactivity against specific pests while minimizing environmental impact.

Case Study: Pesticide Efficacy Testing

A series of derivatives based on this compound were evaluated for their pesticidal activity. Results indicated that certain modifications led to improved effectiveness against common agricultural pests, supporting its potential use in sustainable agriculture practices .

Analytical Chemistry

Detection and Quantification

In analytical chemistry, this compound can be employed as a standard reference compound in chromatographic techniques. Its distinct spectral properties facilitate accurate detection and quantification in complex mixtures.

| Method | Application |

|---|---|

| High-performance liquid chromatography (HPLC) | Quantitative analysis in biological samples |

| Gas chromatography-mass spectrometry (GC-MS) | Detection of residues in environmental samples |

Mechanism of Action

The mechanism of action of 3-Ethynylpyrazine-2-carbonitrile involves its interaction with various molecular targets. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The substituent at position 3 significantly influences the electronic density of the pyrazine ring and the reactivity of the carbonitrile group:

3-Chloropyrazine-2-carbonitrile (C₅H₂ClN₃) :

The chloro group is electron-withdrawing via inductive effects, polarizing the ring and enhancing electrophilic reactivity. This derivative serves as a versatile intermediate for further functionalization .- 3-Aminopyrazine-2-carbonitrile (C₅H₄N₄): The amino group donates electrons through resonance, stabilizing the ring but reducing electrophilicity. This property may favor applications in drug design, where electron-rich scaffolds improve target binding .

3-(Ethylsulfanyl)pyrazine-2-carbonitrile (C₇H₇N₃S) :

The ethylsulfanyl group introduces steric bulk and moderate electron-withdrawing effects. Such derivatives are explored in agrochemical and pharmaceutical research .- Its linear geometry may also enhance π-stacking interactions in materials science applications.

Table 1: Substituent Effects on Pyrazine-2-carbonitrile Derivatives

| Compound | Substituent (Position 3) | Electronic Effect | Key Reactivity Traits |

|---|---|---|---|

| 3-Chloropyrazine-2-carbonitrile | Cl | Withdrawing | Electrophilic substitution |

| 3-Aminopyrazine-2-carbonitrile | NH₂ | Donating | Resonance stabilization |

| 3-(Ethylsulfanyl)pyrazine-2-carbonitrile | S-C₂H₅ | Moderate Withdrawing | Thiol-mediated reactions |

| 3-Ethynylpyrazine-2-carbonitrile | C≡CH | Strong Withdrawing | Nucleophilic addition |

Physical Properties

Available data for analogs suggest trends in solubility, melting points, and stability:

- 3-Aminopyrazine-2-carbonitrile: Likely solid at RT; amino groups enhance solubility in polar solvents .

- 3-(Ethylsulfanyl)pyrazine-2-carbonitrile: No MP/BP data; sulfur-containing groups may reduce water solubility .

- This compound : Predicted to have low solubility in water due to the hydrophobic ethynyl group.

Table 2: Comparative Physical Properties

| Compound | Molecular Weight | Solubility (Predicted) | Melting Point (°C) |

|---|---|---|---|

| 3-Chloropyrazine-2-carbonitrile | 139.55 | Moderate in water | Not reported |

| 3-Aminopyrazine-2-carbonitrile | 120.12 | High in polar solvents | Not reported |

| 3-(Ethylsulfanyl)pyrazine-2-carbonitrile | 165.22 | Low in water | - |

| This compound | 129.12 | Low in water | Data unavailable |

Biological Activity

3-Ethynylpyrazine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its antimicrobial and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a pyrazine ring substituted with an ethynyl group and a cyano group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazine derivatives with ethynyl and cyano groups. Various synthetic pathways have been explored, often employing methods such as nucleophilic substitution and cycloaddition reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.62 µg/mL |

| Escherichia coli | 62.5 µg/mL |

| Pseudomonas aeruginosa | 125 µg/mL |

These results indicate that the compound possesses significant bactericidal activity, particularly against Staphylococcus aureus, comparable to standard antibiotics such as nitrofurantoin .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer).

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 10.5 |

| HepG-2 | 8.19 |

| HCT-116 | 12.4 |

The mechanism of action appears to involve induction of apoptosis and generation of reactive oxygen species (ROS), leading to cell death . Western blot analyses have shown increased expression of apoptotic markers such as LC3 and γ-H2AX in treated cells .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cellular proliferation.

- Induction of Apoptosis : It triggers apoptotic pathways through ROS generation and activation of caspases.

- Cell Cycle Arrest : Studies suggest that it may cause cell cycle arrest at the G1 phase, preventing further proliferation.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Mohammadi-Khanaposhtani et al. demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus in vitro, supporting its potential use as an antimicrobial agent in clinical settings .

- Anticancer Research : In a separate investigation, the compound was tested against various cancer cell lines, revealing its potential as a lead compound for developing new anticancer therapies. The study highlighted its ability to induce apoptosis in MCF-7 cells through ROS-mediated pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.